molecular formula C6H6AlNO6 B102321 Aluminum nitrilotriacetate CAS No. 19010-73-2

Aluminum nitrilotriacetate

Cat. No.: B102321
CAS No.: 19010-73-2
M. Wt: 215.1 g/mol
InChI Key: MWDVELXMWRAEHV-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-O-Methylcytidine is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of cytidine, where a methyl group is attached to the 2’ hydroxyl group of the ribose sugar. This modification is commonly found in RNA molecules and is known to influence RNA stability, structure, and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to ensure selective methylation at the 2’ position .

Industrial Production Methods: Industrial production of 2’-O-Methylcytidine may involve enzymatic methods where specific methyltransferases catalyze the methylation of cytidine. This biotechnological approach is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methylcytidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-O-Methylcytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified RNA molecules for studying RNA structure and function.

    Biology: Plays a role in the regulation of gene expression and RNA metabolism.

    Medicine: Investigated for its potential in therapeutic RNA molecules, including mRNA vaccines and small interfering RNA (siRNA) therapies.

    Industry: Utilized in the production of synthetic RNA for research and therapeutic purposes.

Mechanism of Action

The primary mechanism by which 2’-O-Methylcytidine exerts its effects is through its incorporation into RNA molecules. This modification can alter the RNA’s secondary structure, stability, and interactions with proteins. It can also affect the translation efficiency and splicing of mRNA, thereby influencing gene expression. The molecular targets include various RNA-binding proteins and enzymes involved in RNA processing .

Comparison with Similar Compounds

  • 2’-O-Methylguanosine
  • 2’-O-Methyluridine
  • 2’-O-Methyladenosine

Comparison: While all these compounds share the 2’-O-methyl modification, 2’-O-Methylcytidine is unique in its specific interactions and effects on RNA molecules. For instance, 2’-O-Methylguanosine is more involved in the capping of mRNA, whereas 2’-O-Methylcytidine is more prevalent in internal RNA modifications .

Properties

CAS No.

19010-73-2

Molecular Formula

C6H6AlNO6

Molecular Weight

215.1 g/mol

IUPAC Name

aluminum;2-[bis(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C6H9NO6.Al/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+3/p-3

InChI Key

MWDVELXMWRAEHV-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Al+3]

Canonical SMILES

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Al+3]

Key on ui other cas no.

19010-73-2

Synonyms

Acid, Nitrilotriacetic
Aluminum Nitrilotriacetate
Dysprosium Nitrilotriacetate
Nitrilotriacetate, Aluminum
Nitrilotriacetate, Dysprosium
Nitrilotriacetate, Trisodium
Nitrilotriacetic Acid
Trisodium Nitrilotriacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum nitrilotriacetate
Reactant of Route 2
Reactant of Route 2
Aluminum nitrilotriacetate
Reactant of Route 3
Aluminum nitrilotriacetate
Reactant of Route 4
Aluminum nitrilotriacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.